molecular formula H4Si B076897 (2H4)Silane CAS No. 13537-07-0

(2H4)Silane

Cat. No. B076897
CAS RN: 13537-07-0
M. Wt: 36.141 g/mol
InChI Key: BLRPTPMANUNPDV-JQYAHLJZSA-N
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Patent
US08883276B2

Procedure details

An aqueous magnesium acetate solution was prepared by adding 1.07 g of magnesium acetate tetrahydrate as a Group 2 or 3 element compound to 30 g of ion-exchanged water and then stirring this solution with a homomixer T. K. ROBOMIX (manufactured by PRIMIX Corporation). Then, 0.44 g of 3-aminopropyltriethoxysilane (KBE-903 manufactured by Shin-Etsu Chemical Co., Ltd.) as a silane coupling agent was gradually added to the aqueous solution. This mixture was subsequently stirred for 5 hours to induce hydrolysis and a condensation reaction of the silane coupling agent, thereby producing a suspension containing a composite compound which contained magnesium and silicon.
Quantity
1.07 g
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchanged
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.[C:5]([O-:8])(=[O:7])[CH3:6].[Mg+2:9].[C:10]([O-:13])(=[O:12])[CH3:11].NCCC[Si](OCC)(OCC)OCC.[SiH4].[Mg]>O>[C:5]([O-:8])(=[O:7])[CH3:6].[Mg+2:9].[C:10]([O-:13])(=[O:12])[CH3:11] |f:0.1.2.3.4.5.6,11.12.13|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
ion-exchanged
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
NCCC[Si](OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Stirring
Type
CUSTOM
Details
stirring this solution with a homomixer T
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was subsequently stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
hydrolysis
CUSTOM
Type
CUSTOM
Details
producing a suspension
ADDITION
Type
ADDITION
Details
containing a composite compound which

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.